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Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OICR-41103 with other known inhibitors

of DDB1- and CUL4-Associated Factor 1 (DCAF1), a crucial substrate receptor for the CRL4

E3 ubiquitin ligase. DCAF1 has emerged as a significant target in therapeutic areas including

oncology and antiviral strategies, as well as a key component in the development of

proteolysis-targeting chimeras (PROTACs). This document summarizes key performance data,

details experimental methodologies, and visualizes relevant biological pathways and workflows

to offer an objective assessment of the current landscape of DCAF1 inhibitors.

Performance Comparison of DCAF1 Inhibitors
The development of small molecule inhibitors targeting the WD40 domain of DCAF1 has seen

significant progress. OICR-41103 has emerged as a highly potent and cell-active chemical

probe. The following tables summarize the quantitative data for OICR-41103 and other notable

DCAF1 inhibitors, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Binding Affinity of DCAF1 Inhibitors
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Compound Assay Binding Affinity (KD)

OICR-41103 SPR 2 nM[1]

OICR-8268 SPR 38 nM[2][3][4][5][6]

ITC 216 ± 76 nM[7] / 278 nM[8]

Compound 3d SPR 490 ± 90 nM[3]

ITC 932 ± 150 nM[3]

Z1391232269 (3c) SPR
11.5 ± 4.2 µM[3][9] / 13.5 ± 0.2

µM[3]

ITC 9 µM[4]

CYCA-117-70 SPR ~70 µM[10]

VHF543 SPR <50 nM[11]

Table 2: Cellular Engagement and Functional Activity of DCAF1 Inhibitors

Compound Assay Metric Value Cell Line

OICR-41103 CETSA EC50 167 nM NCI-H460

NanoBRET EC50 130 nM HEK293T

HTRF (Vpr

displacement)
IC50 54 ± 10 nM -

OICR-8268 CETSA EC50
10 µM[3][5][6] /

10.5 µM[2]
NCI-H460

VHF543 TR-FRET IC50 <50 nM[11] -

Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the

following diagrams have been generated using Graphviz.
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Caption: DCAF1-mediated ubiquitination pathway and points of intervention.
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Caption: Workflow for the evaluation of DCAF1 inhibitors.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These

protocols are based on generally accepted practices and information from the cited literature.
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Surface Plasmon Resonance (SPR) Assay for Binding
Affinity

Objective: To determine the equilibrium dissociation constant (KD) of inhibitors binding to the

DCAF1 WD40 domain.

Instrumentation: Biacore T200 or similar SPR instrument.

Procedure:

Immobilization: Biotinylated DCAF1 (1038–1400 aa) is captured on a streptavidin-coated

sensor chip. A reference flow cell is left empty for background subtraction.[10][12]

Analyte Preparation: Compounds are serially diluted in an appropriate buffer (e.g., HBS-

EP+) containing a low percentage of DMSO (typically 1%).

Binding Measurement: The compound solutions are injected over the sensor chip at a

constant flow rate. Association and dissociation are monitored in real-time. Single-cycle or

multi-cycle kinetics can be used.[10][12]

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1

Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the

equilibrium dissociation constant (KD = kd/ka).

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

Objective: To confirm target engagement and determine the half-maximal effective

concentration (EC50) of inhibitors in a cellular context.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal

denaturation.

Procedure:

Cell Treatment: Intact cells (e.g., NCI-H460) are incubated with various concentrations of

the inhibitor or vehicle (DMSO) for a defined period.[1][13][14][15]
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Heat Challenge: The cell suspensions are aliquoted and heated to a range of

temperatures for a short duration (e.g., 3 minutes), followed by cooling.

Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the

aggregated proteins by centrifugation.

Protein Detection: The amount of soluble DCAF1 in the supernatant is quantified by a

suitable method, such as Western blotting or AlphaScreen.[1][14]

Data Analysis: Melt curves are generated by plotting the amount of soluble DCAF1 as a

function of temperature. A shift in the melt curve to a higher temperature indicates target

stabilization. For isothermal dose-response experiments, the amount of soluble protein at

a fixed temperature is plotted against the inhibitor concentration to determine the EC50.

NanoBRET Assay for Cellular Target Engagement
Objective: To quantify the binding of an inhibitor to DCAF1 in living cells.

Principle: This assay measures bioluminescence resonance energy transfer (BRET)

between a NanoLuc luciferase-tagged DCAF1 (donor) and a fluorescently labeled tracer that

binds to DCAF1 (acceptor). An unlabeled inhibitor will compete with the tracer, leading to a

decrease in the BRET signal.

Procedure:

Cell Transfection: HEK293T cells are transiently transfected with a vector expressing

DCAF1 fused to NanoLuc.

Cell Plating and Treatment: Transfected cells are plated and then treated with the

fluorescent tracer and serial dilutions of the test compound.

Signal Detection: After an incubation period, the NanoLuc substrate (e.g., furimazine) is

added, and both donor (460 nm) and acceptor (e.g., 610 nm) emissions are measured.

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The

data is then plotted as a function of inhibitor concentration to determine the IC50, which

reflects the compound's affinity in a cellular environment.
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Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for Vpr Displacement

Objective: To measure the ability of an inhibitor to disrupt the interaction between DCAF1

and the HIV-1 Vpr protein.

Principle: HTRF is a proximity-based assay that measures the FRET between a donor (e.g.,

Europium cryptate) and an acceptor (e.g., d2 or XL665) fluorophore, each conjugated to one

of the interacting partners.

Procedure:

Reagent Preparation: Tagged recombinant DCAF1 (e.g., GST-tagged) and Vpr (e.g., His-

tagged) are prepared. HTRF donor and acceptor antibodies or conjugates specific for

these tags are used.

Assay Reaction: DCAF1, Vpr, and the HTRF reagents are incubated together in the

presence of varying concentrations of the inhibitor.

Signal Measurement: After incubation, the time-resolved fluorescence is measured at the

donor and acceptor emission wavelengths.

Data Analysis: The HTRF ratio is calculated, and the data is plotted against the inhibitor

concentration to determine the IC50 for the disruption of the DCAF1-Vpr interaction.[16]

[17][18]

This guide provides a foundational overview for researchers to compare and understand the

utility of OICR-41103 in the context of other DCAF1 inhibitors. The provided data and protocols

can aid in the selection of appropriate tools for investigating DCAF1 biology and in the

advancement of drug discovery programs targeting this E3 ligase substrate receptor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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